3-Bromophthalide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMSHAWYULIVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884304 | |
| Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-49-4 | |
| Record name | 3-Bromophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromophthalide | |
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| Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |
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| Record name | 3-bromophthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.349 | |
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Ii. Synthetic Methodologies for 3 Bromophthalide
Conventional Synthetic Routes
Several conventional methods have been established for the synthesis of 3-bromophthalide, a valuable intermediate in the preparation of pharmaceuticals and other fine chemicals. guidechem.com These routes primarily involve the bromination of phthalide (B148349) or related precursors.
Bromination of Phthalide with Bromine
Direct bromination of phthalide with elemental bromine represents a traditional approach to obtaining this compound. In this method, phthalide is treated with bromine at elevated temperatures. orgsyn.org The reaction, typically carried out in the melt, involves passing a stream of carbon dioxide through bromine and then into the molten phthalide. orgsyn.org The temperature is maintained between 135–150°C. orgsyn.org This process can yield this compound in amounts of 82-83%. orgsyn.orggoogle.com However, the reaction time is lengthy, often requiring 10–13 hours to complete. orgsyn.orgorgsyn.org
Table 1: Reaction Conditions for Bromination of Phthalide with Bromine
| Parameter | Value |
| Reactant | Phthalide |
| Brominating Agent | Bromine (Br₂) |
| Temperature | 135–150°C orgsyn.org |
| Duration | 10–13 hours orgsyn.orgorgsyn.org |
| Yield | 82–83% orgsyn.orggoogle.com |
Reaction of Phthalide with N-Bromosuccinimide (NBS)
A widely used and often preferred alternative to direct bromination is the reaction of phthalide with N-Bromosuccinimide (NBS). orgsyn.orggoogle.com This method, a modification of the Wohl-Ziegler reaction, offers advantages in terms of reaction time and applicability for smaller-scale preparations. orgsyn.org The reaction is typically carried out by refluxing phthalide and NBS in a solvent like dry carbon tetrachloride. orgsyn.orgchemicalbook.com
The reaction is initiated by a radical initiator, such as benzoyl peroxide or α-azo-iso-butyronitrile (AIBN), or by exposure to light. orgsyn.orgnih.govprepchem.com For instance, the reaction mixture can be exposed to the light of a 100-watt unfrosted light bulb. orgsyn.orgchemicalbook.com The reaction is refluxed for a period ranging from 30 minutes to 4 hours. orgsyn.orgnih.gov The completion of the reaction is indicated by the disappearance of the denser NBS from the bottom of the flask and the accumulation of the less dense succinimide (B58015) at the top. orgsyn.orgprepchem.com
To optimize the yield and suppress the formation of byproducts like dibromide, the amount of NBS can be adjusted. acs.org Studies have shown that using 1.1 equivalents of NBS can effectively avoid the formation of dibromide byproducts and increase the yield of the bromination reaction to 95.6%. acs.org
Table 2: Optimized Conditions for Phthalide Bromination with NBS
| Parameter | Condition |
| Reactant | Phthalide |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Initiator | Light (100W bulb) or Benzoyl Peroxide/AIBN orgsyn.orgnih.govprepchem.com |
| Temperature | Reflux orgsyn.orgnih.gov |
| Reaction Time | 0.5 - 4 hours orgsyn.orgnih.gov |
| NBS Equivalents | 1.1 acs.org |
The reaction of phthalide with NBS typically yields crude this compound in the range of 75–81%. orgsyn.orggoogle.com However, with optimized conditions, such as using a slight excess of NBS, yields can be significantly higher, reaching up to 93.4% for the crude product and even quantitative yields in some cases. orgsyn.orgnih.govacs.org
The crude product, which may have a melting point of 74–80°C, can be purified by recrystallization. orgsyn.orgchemicalbook.com A common solvent for recrystallization is cyclohexane, which yields colorless plates of pure this compound with a melting point of 78–80°C. orgsyn.orgprepchem.com It is noted that pure this compound can decompose upon standing, leading to a depression in its melting point. orgsyn.org
Reaction Conditions and Optimizations
Halogenation of 3-Chlorophthalide (B1581739) with Gaseous Hydrogen Bromide
Another synthetic route involves the transhalogenation of 3-chlorophthalide using gaseous hydrogen bromide. google.com This method is reported to achieve a high yield of over 90%. google.com A key advantage of this process is that it avoids the loss of bromine as hydrogen bromide, which occurs in other methods. google.com However, a significant drawback is the difficulty in handling anhydrous hydrogen bromide gas, which often requires specially designed reactors to ensure efficient dispersion in the molten 3-chlorophthalide. google.com
Reaction of o-Toluic Acid with Bromine
This compound can also be synthesized directly from o-toluic acid by reacting it with bromine at elevated temperatures. google.comgoogle.com This method is considered economical as o-toluic acid is a readily available and inexpensive starting material. google.com The reaction proceeds by heating o-toluic acid to 126-134°C, followed by the continuous dropwise addition of liquid bromine while maintaining the reaction temperature at 135-145°C. google.com
The mass ratio of o-toluic acid to bromine is a critical parameter, with a preferred ratio of 1:2.6 ensuring a slight excess of bromine to drive the reaction to completion. google.com The reaction time typically ranges from 4 to 6 hours. After the reaction, the product is cooled and recrystallized from a solvent such as sym-tetrachloroethane at 80-84°C to obtain this compound with high yield and purity. google.com Yields exceeding 90% have been reported under optimized conditions.
Table 3: Reaction of o-Toluic Acid with Bromine
| Parameter | Value |
| Reactant | o-Toluic Acid |
| Brominating Agent | Liquid Bromine |
| Reaction Temperature | 135–145°C google.com |
| Mass Ratio (o-Toluic Acid:Bromine) | 1:2.6 (preferred) google.com |
| Recrystallization Solvent | sym-Tetrachloroethane google.com |
| Recrystallization Temperature | 80–84°C google.com |
| Yield | >90% |
Reaction Mechanism and Intermediates
The synthesis of this compound from o-toluic acid and bromine involves a multi-step reaction mechanism. The process can be conceptually divided into two primary stages. Initially, o-toluic acid undergoes bromination. This is followed by an intramolecular cyclization to form the phthalide ring structure.
In related syntheses, such as the bromination of alkenes, the mechanism is understood to proceed through the formation of a key intermediate known as a bromonium ion. rsc.org This three-membered ring containing a positively charged bromine atom is formed when an electrophilic bromine source interacts with a double bond. rsc.orgsci-hub.se This intermediate is highly reactive and is subsequently opened by a nucleophile. rsc.org In the synthesis of certain bromo-substituted phthalides under acidic conditions, the formation of a bromonium ion intermediate has also been identified as a crucial step. chemrxiv.org
Another pathway involves the reaction of phthalide with N-bromosuccinimide (NBS), a modification of the Wohl-Ziegler reaction, which proceeds via a radical mechanism. orgsyn.org In the synthesis of 3-(amine dithiocarbamyl) phthalides starting from 3-chlorophthalide, an unstable benzoic dithiocarbamic anhydride (B1165640) intermediate is proposed, which then rapidly rearranges to the final product. derpharmachemica.com
Influence of Reaction Temperature and Feeding Mode
Process parameters such as reaction temperature and the mode of reactant addition exert a significant influence on the yield and purity of this compound.
In the synthesis from o-methyl benzoic acid and liquid bromine, the reaction temperature is a critical factor. google.com A specific temperature range of 135–145 °C is considered optimal for achieving the best yield and purity of the final product. google.com After the addition of bromine is complete, the temperature is adjusted to 130–140 °C and held for 1 to 2 hours to ensure the reaction reaches completion. google.com
The feeding mode is also crucial for process control and product quality. A continuous, dropwise addition of liquid bromine to the heated o-methyl benzoic acid is the preferred method. google.com This controlled addition helps to manage the exothermic nature of the reaction and maintain the optimal temperature range. The mass ratio of o-toluic acid to bromine is also optimized, with a ratio of 1:2.6 being preferable to ensure a slight excess of bromine, thereby improving the conversion of the o-toluic acid. google.com
The table below summarizes the optimized reaction conditions for the synthesis of this compound from o-toluic acid.
Table 1: Optimized Reaction Parameters
| Parameter | Value | Purpose |
|---|---|---|
| Initial Heating Temperature | 126–134 °C | Prepares the reactant for bromination. google.com |
| Reaction Temperature | 135–145 °C | Optimal range for yield and purity. google.com |
| Post-Reaction Temperature | 130–140 °C | Ensures reaction completion. google.com |
| Feeding Mode | Continuous dropwise addition | Controls reaction rate and temperature. google.com |
| Reactant Mass Ratio (o-toluic acid:bromine) | 1:2.6 | Improves reactant conversion. google.com |
Recrystallization Techniques for Purity Enhancement
Recrystallization is a fundamental technique used to purify solid compounds by removing impurities. mt.com The process involves dissolving the impure solid in a suitable hot solvent and allowing the solution to cool slowly, which permits the formation of pure crystals. mt.comnumberanalytics.com
For the purification of this compound, several recrystallization solvents and techniques have been reported to enhance its purity. After the initial synthesis, the crude product can be purified by crystallization from various organic solvents. google.com
One specific method involves cooling the reaction product to 80–84 °C and then adding sym-tetrachloroethane to induce recrystallization. This specific temperature is chosen to maximize the effectiveness of the recrystallization process, leading to a product with high yield and purity. google.com Other effective solvents for recrystallizing crude this compound include cyclohexane, petroleum ether, and carbon tetrachloride. orgsyn.orggoogle.com When using cyclohexane, approximately 150 ml is needed to recrystallize 12–13 grams of crude product, and the solvent temperature should be kept below 70°C to prevent the material from oiling out. orgsyn.org
Table 2: Solvents for this compound Recrystallization
| Solvent | Conditions | Reference |
|---|---|---|
| sym-Tetrachloroethane | Cool product to 80-84 °C before adding solvent. | google.com |
| Cyclohexane | Keep solvent temperature below 70 °C. | orgsyn.org |
| Petroleum Ether | General crystallization. | google.com |
| Carbon Tetrachloride | General crystallization. | google.com |
Advanced and Green Chemistry Approaches
In line with the principles of green chemistry, which aim to reduce waste and energy consumption, advanced synthetic methods are being explored. derpharmachemica.com These approaches seek to provide more environmentally friendly and efficient routes to chemical compounds.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a significant green chemistry technique. derpharmachemica.com By coupling directly with reaction molecules, microwave irradiation can lead to a rapid increase in temperature, often resulting in shorter reaction times, improved yields, and higher product quality compared to conventional heating methods. derpharmachemica.comrsc.org
This technology has been successfully applied to the synthesis of various heterocyclic compounds. For instance, the synthesis of 3-(amine dithiocarbamyl) phthalides, which can use this compound as a starting material, has been achieved with excellent yields under microwave irradiation in an aqueous medium. derpharmachemica.com This method is noted for being efficient and environmentally benign. derpharmachemica.com Similarly, microwave irradiation has been used for the rapid, solventless synthesis of other heterocyclic structures like coumarins. mdpi.com
Environmentally Benign Bromination Methods
Traditional bromination methods often use molecular bromine (Br₂), which poses significant hazards due to its toxicity and corrosive nature. researchgate.netcambridgescholars.com Modern approaches focus on developing safer and more environmentally friendly bromination protocols. These methods often generate the brominating agent in situ from less harmful bromide salts. researchgate.net
One such eco-friendly protocol involves the use of potassium bromide (KBr) as the bromide source, hydrogen peroxide (H₂O₂) as an oxidant, and boric acid as a recyclable catalyst. researchgate.net This system effectively brominates organic substrates at room temperature. researchgate.net Another approach uses N-bromosuccinimide (NBS), which is a solid and safer alternative to liquid bromine for the bromination of various compounds under mild conditions. orgsyn.orgcambridgescholars.com Visible-light-mediated procedures, sometimes employing systems like HBr-oxidant, also represent a more sustainable pathway for bromination reactions. rsc.org
A novel and environmentally friendly method for the synthesis of bromo-substituted amino phthalides has been developed that proceeds via a bromonium ion intermediate. chemrxiv.org This reaction occurs under acidic conditions at elevated temperatures. chemrxiv.org In this process, the bromide ion is oxidized in concentrated sulfuric acid at a critical temperature of 170°C, which facilitates electrophilic bromination. chemrxiv.org It is understood that this compound is formed as an initial intermediate, which may then undergo further reaction depending on the specific substrates and conditions. chemrxiv.org The formation of bromonium ions is a key mechanistic feature in the electrophilic addition of bromine to alkenes, and harnessing this intermediate in a controlled manner is central to several modern bromination strategies. rsc.orgsci-hub.se
Atom Economy and Halide Conservation
The principles of atom economy, a central concept in green chemistry, advocate for maximizing the incorporation of all materials used in a process into the final product. ulaval.ca In the synthesis of this compound, this principle is particularly relevant to the utilization of the bromine atom.
Several established methods for preparing this compound exhibit suboptimal atom economy with respect to the halogen. For instance, the direct bromination of phthalide in a melt, while providing a respectable yield of 83%, and the reaction of phthalide with N-bromosuccinimide (NBS) with a yield of 75-81%, both suffer from the same drawback: only half of the bromine used is incorporated into the desired product. google.com The other half is lost as hydrogen bromide (HBr) or as bromide in the generation of the N-bromosuccinimide reagent. google.com The situation is even less favorable in the bromination of o-toluic acid, where three out of every four bromine atoms are lost as HBr. google.com
In contrast, a method involving the halogenation of 3-chlorophthalide with gaseous hydrogen bromide achieves a significantly higher yield of over 90% and represents a more atom-economical approach. google.com This process facilitates a more efficient transfer of the bromine atom to the phthalide backbone.
Continuous Flow Processes for Production Optimization
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. innovation.ca This approach involves the continuous pumping of reactants through a network of tubes or microreactors, enabling precise control over reaction parameters such as temperature, pressure, and mixing. innovation.ca The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, leading to better reaction control, increased safety, reduced reaction times, and often improved yields and selectivity. innovation.ca
For the production of this compound, the adoption of continuous flow processes presents a compelling opportunity for optimization. A patented method for the preparation of this compound from o-methyl benzoic acid and liquid bromine already incorporates a key element of flow chemistry by specifying the continuous and dropwise addition of bromine at a controlled temperature range of 135-145°C. google.com This continuous feeding strategy is crucial for managing the exothermic nature of the reaction and ensuring consistent product quality.
Implementing a fully continuous flow system for this synthesis could further enhance production efficiency and safety. Such a system would allow for the seamless integration of reaction, work-up, and purification steps, minimizing manual handling and potential exposure to hazardous materials. The ability to precisely control reaction conditions in a continuous flow setup can lead to higher purity products, potentially reducing the need for extensive purification steps like the recrystallization from sym-tetrachloroethane mentioned in the batch process. google.com The transition from batch to continuous flow manufacturing is a key strategy for achieving more efficient, safer, and more economical chemical production, aligning with the principles of sustainable development. innovation.ca
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route for this compound on an industrial scale hinges on a comprehensive evaluation of various factors, including efficiency, scalability, environmental impact, and cost-effectiveness.
Efficiency and Scalability Assessments
Different synthetic methods for this compound exhibit varying levels of efficiency and scalability.
| Starting Material | Reagent | Yield | Scalability Considerations |
| Phthalide | Bromine (melt) | 83% google.com | Direct bromination can be challenging to control on a large scale due to the highly reactive nature of bromine. |
| Phthalide | N-Bromosuccinimide (NBS) | 75-81% google.comorgsyn.org | The use of NBS is suitable for smaller-scale preparations but can be less cost-effective for large-scale production. orgsyn.org |
| o-Toluic Acid | Bromine | 87% google.com | This method offers a good yield but has poor atom economy regarding bromine. google.com |
| 3-Chlorophthalide | Hydrogen Bromide (gas) | >90% google.com | This route shows high yield and better atom economy but requires handling of gaseous HBr. |
| o-Methyl Benzoic Acid | Bromine | >78% | A viable industrial method, particularly when implemented with continuous processing to manage reaction conditions. google.com |
The Wohl-Ziegler reaction, a modification using N-bromosuccinimide, is noted as being preferable for small-scale synthesis due to its shorter reaction time of 3-4 hours compared to the 10-13 hours required for direct bromination of phthalide. orgsyn.org However, for industrial production, methods starting from more readily available and less expensive precursors like o-methyl benzoic acid are often favored. The scalability of these processes is significantly enhanced by the implementation of continuous flow technologies, which allow for better control and safety. innovation.ca
Environmental Impact and Sustainability Metrics
The environmental footprint of a chemical process is a critical consideration. qut.edu.au Key sustainability metrics include atom economy, energy consumption, waste generation, and the use of hazardous substances. numberanalytics.comqima.com
The bromination of o-toluic acid and the use of NBS in phthalide bromination are less environmentally favorable due to poor bromine atom economy, leading to the generation of bromide waste. google.com The use of solvents like carbon tetrachloride, as seen in some lab-scale preparations with NBS, is also a significant environmental concern due to its toxicity and environmental persistence. orgsyn.orgnih.gov
Modern synthetic approaches are increasingly focused on green chemistry principles to mitigate environmental impact. This includes the development of methods with higher atom economy and the use of less hazardous solvents. ulaval.cachemrxiv.org The environmental performance of a manufacturing process can be quantified using metrics such as the Global Warming Indicator (GWI), which measures greenhouse gas emissions. cetjournal.it The entire life cycle of the product, from raw material extraction to disposal, should be considered to assess its true environmental impact. vaayu.tech
Cost-Effectiveness and Industrial Viability
The economic feasibility of a synthetic route is paramount for its industrial application. nbinno.com The cost of raw materials is a major driver; for instance, the price of phthalide can make direct bromination less economically attractive than starting from o-methylbenzoic acid.
The reaction of 3-chlorophthalide with phosphorus tribromide, while providing a good yield, presents safety and environmental protection challenges that may render it unsuitable for large-scale industrial production. The use of expensive reagents like N-bromosuccinimide also increases production costs.
Ultimately, the most industrially viable methods are those that strike a balance between high yield, low raw material and energy costs, process safety, and minimal environmental impact. The bromination of o-methyl benzoic acid, particularly when optimized through continuous processing, appears to be a strong candidate for the industrial synthesis of this compound, offering a cost-effective and scalable route. google.comdatainsightsmarket.com
Iii. Chemical Reactivity and Reaction Mechanisms of 3 Bromophthalide
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, replaces a leaving group. matanginicollege.ac.inbyjus.com In the case of 3-bromophthalide, the bromine atom at the C-3 position serves as the leaving group.
The C-3 position of this compound is susceptible to nucleophilic attack, a reaction that is frequently utilized to introduce the phthalide (B148349) moiety into various compounds.
The reaction of this compound with secondary amines is highly dependent on the polarity of the solvent used. In polar solvents such as acetone (B3395972) and chloroform (B151607), the reaction yields amides of 2-formylbenzoic acid. Conversely, when the reaction is carried out in nonpolar solvents like benzene (B151609) or cyclohexane, the major products are 3-aminophthalides. This solvent-dependent reactivity highlights the influence of the reaction environment on the outcome of nucleophilic substitution with secondary aliphatic amines.
Table 1: Reaction of this compound with Secondary Amines
| Secondary Amine | Solvent Type | Major Product |
|---|---|---|
| Diethylamine | Polar (e.g., Acetone) | N,N-Diethyl-2-formylbenzamide |
| Diethylamine | Nonpolar (e.g., Benzene) | 3-(Diethylamino)phthalide |
| Pyrrolidine | Polar (e.g., Acetone) | 2-Formyl-1-(pyrrolidin-1-ylcarbonyl)benzene |
| Pyrrolidine | Nonpolar (e.g., Benzene) | 3-(Pyrrolidin-1-yl)phthalide |
| Piperidine | Polar (e.g., Acetone) | 2-Formyl-1-(piperidine-1-carbonyl)benzene |
| Piperidine | Nonpolar (e.g., Benzene) | 3-(Piperidin-1-yl)phthalide |
| Morpholine | Polar (e.g., Acetone) | 4-(2-Formylbenzoyl)morpholine |
This table is a representation of the general reaction outcomes and may not reflect specific yields or reaction conditions.
As established, the reaction between this compound and secondary amines can lead to two primary product types. The formation of 3-aminophthalides occurs through a direct nucleophilic substitution at the C-3 position, where the secondary amine displaces the bromide ion. In contrast, the formation of 2-formylbenzoic acid amides suggests a more complex reaction pathway. It is proposed that in polar solvents, the initial nucleophilic attack may occur at the C-1 (carbonyl) position, leading to a ring-opened intermediate that subsequently rearranges to form the amide of 2-formylbenzoic acid.
The nature of the primary amine, specifically whether it is aromatic or aliphatic, dictates the structure of the resulting product when reacted with this compound.
The reaction of this compound with primary aromatic amines, such as aniline, in solvents like acetone, ethanol (B145695), chloroform, or benzene, leads to the formation of 3-arylaminophthalides. nih.gov This reaction proceeds via a nucleophilic substitution where the amino group of the aromatic amine attacks the C-3 position of the phthalide, displacing the bromine atom.
Table 2: Synthesis of 3-Arylaminophthalides
| Aromatic Amine | Solvent | Product |
|---|---|---|
| Aniline | Acetone | 3-(Phenylamino)phthalide |
| p-Toluidine | Benzene | 3-(p-Tolylamino)phthalide |
This table provides examples of typical reactions and products.
In contrast, the reaction of this compound with primary aliphatic amines results in the formation of 3-hydroxy-N-alkylphthalimidines. This outcome suggests that the nucleophilic attack by the aliphatic amine occurs at the C-1 (carbonyl) carbon, leading to a ring-opening and subsequent cyclization to form the phthalimidine ring system.
Table 3: Formation of 3-Hydroxyphthalimidines
| Aliphatic Amine | Product |
|---|---|
| Ethylamine | 3-Hydroxy-2-ethylphthalimidine |
| Propylamine | 3-Hydroxy-2-propylphthalimidine |
This table illustrates the general products formed from the reaction with primary aliphatic amines.
Synthesis of 3-Arylaminophthalides
Reaction with Hydrazine (B178648) and Phenylhydrazine (B124118)
The reaction of this compound with hydrazine and its derivatives, such as phenylhydrazine, serves as a key method for the synthesis of phthalazinone structures. These reactions proceed through a nucleophilic substitution pathway, where the nitrogen atom of the hydrazine acts as the nucleophile, attacking the electrophilic C-3 carbon of the phthalide ring.
The interaction between this compound and hydrazine hydrate (B1144303) or phenylhydrazine leads to the formation of 1(2H)-phthalazinone derivatives. For instance, the reaction of 4-methyl-3-bromophthalide with ethanolic hydrazine hydrate results in the formation of 5-methyl-1(2H)-phthalazinone. cdnsciencepub.com Similarly, phenylhydrazine can be used to produce N-phenyl substituted phthalazinones. quora.com The general mechanism involves the initial attack of the hydrazine on the C-3 carbon, followed by the displacement of the bromide ion and subsequent ring-opening and recyclization to form the stable pyridazinone ring system characteristic of phthalazinones. researchgate.net This reaction is a valuable synthetic route to a class of compounds with recognized biological activities. mdpi.comsapub.org
Nucleophilic Attack at C-1 Position
The general mechanism for nucleophilic substitution at a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. quora.comlibretexts.org In the case of this compound, after the initial substitution at C-3, a subsequent intramolecular or intermolecular nucleophilic attack can occur at the C-1 carbonyl. For instance, in the reaction with hydrazine, after the formation of an intermediate hydrazide, the terminal nitrogen can attack the C-1 carbonyl, leading to the cyclization and formation of the phthalazinone ring. researchgate.net The susceptibility of the C-1 position to nucleophilic attack is fundamental to the transformation of the phthalide skeleton into other heterocyclic systems. researchgate.net
Cross-Coupling Reactions
This compound serves as a valuable substrate in modern cross-coupling reactions, particularly those catalyzed by palladium. These reactions enable the formation of new carbon-carbon bonds at the C-3 position, providing access to a diverse range of substituted phthalides.
The palladium-catalyzed cross-coupling of this compound, which possesses a C(sp³)-Br bond, with various C(sp²) hybridized partners is an efficient method for synthesizing C(3)-arylphthalides. researchgate.net This transformation is a powerful tool in organic synthesis, allowing for the construction of complex molecular architectures from readily available starting materials. organic-chemistry.orgsioc-journal.cnrsc.org
A prominent example of C(sp³)-C(sp²) coupling involving this compound is the Suzuki-Miyaura coupling with arylboronic acids. researchgate.netwikipedia.org This reaction has been successfully employed to synthesize a variety of C(3)-arylphthalides. The reaction proceeds via a catalytic cycle involving a palladium(0) species. researchgate.netdiva-portal.org The key steps in the mechanism are the oxidative addition of the palladium catalyst to the C-Br bond of this compound, followed by transmetalation with the arylboronic acid (activated by a base), and concluding with reductive elimination to yield the C(3)-arylated phthalide product and regenerate the palladium(0) catalyst. researchgate.netwikipedia.org
The efficiency and yield of the Suzuki coupling of this compound with arylboronic acids are highly dependent on the reaction conditions. yonedalabs.comchemistryviews.orgbcrec.id Key parameters that have been optimized include the choice of palladium catalyst, ligand, base, and solvent system.
Research has shown that an efficient synthesis of C(3)-arylphthalides can be achieved using a palladium catalyst in the presence of a base and a suitable solvent mixture. researchgate.net For instance, the coupling of 3-bromoisobenzofuran-1(3H)-one with phenylboronic acid using Pd₂(dba)₃ as the catalyst and Na₂CO₃ as the base in a water:THF solvent system at 70°C has been reported to give high yields. researchgate.net The presence of water in the solvent system has been found to be beneficial for the reaction. researchgate.net
The optimization process often involves screening various combinations of these parameters to find the conditions that provide the highest yield and selectivity for the desired product. chemistryviews.orgbcrec.id The table below summarizes the optimized conditions for the Suzuki coupling of this compound with various arylboronic acids. researchgate.net
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylphthalide | 94 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)phthalide | 92 |
| 3 | 4-Ethylphenylboronic acid | 3-(4-Ethylphenyl)phthalide | 90 |
| 4 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)phthalide | 88 |
| 5 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)phthalide | 85 |
| 6 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)phthalide | 82 |
| 7 | 4-Bromophenylboronic acid | 3-(4-Bromophenyl)phthalide | 80 |
Reaction conditions: 3-bromoisobenzofuran-1(3H)-one (1.0 equiv), arylboronic acid (1.0 equiv), Pd₂(dba)₃ (1 mol%), Na₂CO₃ (1.0 equiv), H₂O:THF (9:1), 70 °C, 2 h. researchgate.net
The successful optimization of these reaction conditions allows for the synthesis of a combinatorial library of medicinally important C(3)-arylphthalides in excellent yields. researchgate.net
Coupling with Arylboronic Acids (Suzuki Coupling)
Other Metal-Catalyzed Coupling Transformations
Beyond the well-established Suzuki, Heck, and Sonogashira reactions, this compound engages in a range of other metal-catalyzed coupling transformations. These reactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecules. Transition metals like palladium, nickel, and copper are often employed to catalyze these transformations. eie.grnih.gov
Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of C(3)-arylphthalides by coupling 3-bromophthalides with arylboronic acids. researchgate.net These C(sp3)-C(sp2) coupling reactions can proceed efficiently in the presence of water, highlighting a move towards more environmentally benign synthetic methods. researchgate.net The general mechanism for these palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov
Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool, especially for reactions involving C(sp3)-hybridized electrophiles like this compound. nih.gov These reactions can facilitate the formation of C(sp3)–C(sp2) bonds under mild conditions. nih.gov Furthermore, copper-catalyzed C-P coupling reactions have been developed for the synthesis of organophosphorus compounds, which are important in various fields, including catalysis and materials science. researchgate.net
Table 1: Examples of Other Metal-Catalyzed Coupling Reactions of this compound
| Catalyst | Coupling Partner | Product Type | Reference |
| Palladium | Arylboronic acids | 3-Arylphthalides | researchgate.net |
| Nickel | Organoboranes | Alkylated phthalides | nih.gov |
| Copper | Phosphine reagents | Phosphinated phthalides | researchgate.net |
Radical Reactions and Mechanistic Pathways
Radical reactions of this compound offer a distinct set of synthetic transformations, often initiated by light or radical initiators. numberanalytics.com These reactions proceed through a three-stage mechanism: initiation, propagation, and termination. numberanalytics.comlumenlearning.com
The synthesis of this compound itself often involves a free-radical bromination of phthalide. nih.govorgsyn.org This reaction is typically initiated by ultraviolet (UV) light or a radical initiator like benzoyl peroxide. nih.govorgsyn.org The process begins with the homolytic cleavage of the bromine source, such as N-bromosuccinimide (NBS), to generate a bromine radical. orgsyn.orgbyjus.com
The initiation step involves the formation of radicals. numberanalytics.comsavemyexams.comchemistryscore.com This is followed by propagation steps where a bromine radical abstracts a hydrogen atom from the 3-position of phthalide to form a phthalidyl radical and hydrogen bromide. byjus.comchemistryscore.com This radical then reacts with another molecule of the bromine source to yield this compound and a new bromine radical, which continues the chain reaction. byjus.comsavemyexams.com Termination of the chain occurs when two radicals combine. lumenlearning.combyjus.com
In certain reactions, the bromine in this compound can act as an electrophile, participating in polar mechanisms. This occurs when the C-Br bond is polarized, leading to a partial positive charge on the bromine atom. N-halo compounds, for instance, are known to be sources of "positive halogens" and can act as powerful electrophiles. ijiset.com In the context of additions to alkenes, a halogen molecule can be polarized by the electron-rich double bond, leading to heterolytic bond cleavage and the formation of a positively charged halogen species that acts as an electrophile. libretexts.orgleah4sci.com This electrophilic halogen can then be attacked by a nucleophile. While not directly involving this compound as the halogen source, this principle illustrates how a carbon-bound bromine can exhibit electrophilic character. The reactivity of the C-Br bond in this compound can be influenced by the solvent and reaction conditions, potentially leading to reactions with nucleophiles via a polar mechanism.
Under photochemical conditions, this compound and its derivatives can undergo decomposition and transformation. derpharmachemica.com The energy from light absorption can lead to the homolytic cleavage of the C-Br bond, generating a phthalidyl radical. dbscience.org The fate of this radical intermediate determines the final products.
A notable photochemical reaction of 3-substituted phthalides is their decomposition to form meso-3,3'-dihydrobiphthalide. derpharmachemica.com For instance, the photolysis of 3-(amine dithiocarbamyl) phthalides, which can be synthesized from this compound, in a benzene solution yields meso-3,3'-dihydrobiphthalide as the primary isolable product. derpharmachemica.com This reaction is believed to proceed through the formation of a phthalidyl radical, which then dimerizes.
Photochemical Reactions and Decomposition Pathways
Transformation to Other Functional Groups and Heterocycles
This compound serves as a valuable precursor for the synthesis of various functional groups and heterocyclic compounds. slideshare.netnih.gov The bromine atom can be readily displaced by a variety of nucleophiles to introduce new functionalities at the 3-position.
For example, hydrolysis of this compound yields phthalaldehydic acid. orgsyn.org Reaction with alcohols can lead to the formation of 3-alkoxyphthalides. oup.com Furthermore, the reactivity of the phthalide ring system allows for its use in the construction of more complex heterocyclic structures. The development of one-pot, multi-component reactions starting from substituted 1,3-diketones has enabled the synthesis of meta-hetarylanilines, showcasing the versatility of heterocyclic building blocks. beilstein-journals.org
Table 2: Transformations of this compound
| Reagent | Product Type | Reference |
| Water | Phthalaldehydic acid | orgsyn.org |
| Alcohols | 3-Alkoxyphthalides | oup.com |
| Amine dithiocarbamates | 3-(Amine dithiocarbamyl) phthalides | derpharmachemica.com |
| Arylboronic acids | 3-Arylphthalides | researchgate.net |
Synthesis of Isoquinazolines, Furan (B31954) Derivatives, Phthalazines, and Phthalimides
This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures, including isoquinazolines, furan derivatives, phthalazines, and phthalimides.
The synthesis of phthalazines can be achieved through the reaction of this compound with hydrazine hydrate. For instance, 3-bromo-7-methylphthalide, when treated with hydrazine hydrate in refluxing absolute ethanol for 18 hours, yields 8-methyl-1(2H)phthalazinone. cdnsciencepub.com Similarly, bromination of 4-methylphthalide with N-bromosuccinimide followed by reaction with ethanolic hydrazine hydrate also produces a phthalazinone derivative. cdnsciencepub.com
The synthesis of phthalimides often involves the reaction of phthalic anhydride (B1165640) or its derivatives. turito.combyjus.com For example, N-benzyl-4-bromophthalimide and N-(tert-butyldimethylsilyl)-4-bromophthalimide can be converted to their corresponding 4-(pyridin-2-yl)phthalimide derivatives using a palladium-catalyzed Stille cross-coupling reaction. nih.gov Although not a direct reaction of this compound, this highlights a common pathway to functionalized phthalimides which can be analogous to reactions involving the phthalide core.
The preparation of certain furan derivatives can be accomplished through various synthetic routes. derpharmachemica.com While direct synthesis from this compound is not extensively documented in the provided context, the furan scaffold is a key component in many bioactive molecules. researchgate.net
A novel metal-free domino reaction of diazoalkylphosphonates with 3-bromophthalides provides access to the indenopyrazole scaffold, which incorporates a furan ring system. This sequence involves nucleophilic addition-elimination, Seyferth-Gilbert homologation, transphosphorylation, and a 1,3-dipolar cycloaddition. nih.gov
Conversion to Phthalide-3-OH Derivatives and Subsequent Transformations
A significant reaction of this compound is its hydrolysis to 3-hydroxyphthalide. This conversion is typically achieved by treating this compound with a base in an aqueous solution. For example, stirring this compound with 85% potassium hydroxide (B78521) in water under reflux for 2 hours, followed by acidification, yields 3-hydroxyphthalide in 86% yield. nih.gov This hydroxy derivative is a key intermediate for further synthetic transformations.
The 3-hydroxyphthalide exists in equilibrium with o-formylbenzoic acid. cdnsciencepub.com This equilibrium can be influenced by catalysts. cdnsciencepub.com
The hydroxyl group of 3-hydroxyphthalide can undergo various subsequent reactions, leading to a diverse range of substituted phthalide derivatives.
C-C Bond Formation:
Dehydrative Coupling: 3-Hydroxyphthalide can undergo a dehydrative coupling reaction with arene rings under acidic conditions (e.g., H₂SO₄/H₂O) to form 3-arylphthalides. nih.gov
Palladium-Catalyzed Suzuki Coupling: An efficient synthesis of C(3)-arylphthalides can be achieved by the palladium-catalyzed coupling of 3-bromophthalides with arylboronic acids. researchgate.netresearchgate.net This C(sp³)-C(sp²) coupling reaction proceeds in high yield in the presence of water. researchgate.netresearchgate.net
Condensation with Aldehydes: The phthalide anion, which can be generated from phthalide, can be condensed with aldehydes like butyraldehyde (B50154) and acetaldehyde (B116499) to form 3-(1-hydroxyalkyl)phthalides. nih.gov
Table 1: Synthesis of 3-Arylphthalides from 3-Hydroxyphthalide nih.gov
| Aromatic Reactant | Product | Yield (%) |
| 2,4-Dihydroxybenzene | 3-(2,4-Dihydroxyphenyl)phthalide | - |
| Anisole | 3-(4-Methoxyphenyl)phthalide | - |
| Phenol | 3-(4-Hydroxyphenyl)phthalide | - |
Yields were not specified in the provided search result.
Table 2: Palladium-Catalyzed Suzuki Coupling of this compound with Arylboronic Acids researchgate.net
| Arylboronic Acid | Catalyst System | Product | Yield (%) |
| Phenylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | 3-Phenylisobenzofuran-1(3H)-one | 94 |
Further Transformations of Hydroxyalkylphthalides:
Dehydration to Alkylidenephthalides: Reaction of 3-(1-hydroxyalkyl)phthalides with a mixture of orthophosphoric acid and formic acid can lead to the formation of (Z)-3-alkylidenephthalides. nih.gov
Rearrangement to Isocoumarins: Treatment of 3-(1-hydroxyalkyl)phthalides with p-toluenesulfonic acid can result in the formation of 3-alkyl-8-hydroxy/methoxyisocoumarins. nih.gov
Asymmetric Acylation:
A carbene-catalyzed dynamic kinetic resolution and asymmetric acylation of 3-hydroxyphthalide has been developed to produce enantiomerically enriched phthalidyl esters. ntu.edu.sg This method utilizes a chiral acyl azolium intermediate derived from a carbene catalyst. ntu.edu.sg
Table 3: Carbene-Catalyzed Asymmetric Acylation of 3-Hydroxyphthalide ntu.edu.sg
| Aldehyde | Catalyst | Base | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |
| RCHO | NHC D | DIEA | EtOAc | 76 | 99:1 |
NHC D = N-heterocyclic carbene precatalyst, DIEA = N,N-Diisopropylethylamine, EtOAc = ethyl acetate. RCHO represents a generic aldehyde.
Iv. Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Bromophthalide in solution. By probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the number, environment, and coupling of hydrogen atoms in this compound. The ¹H-NMR spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and methine protons.
In a typical spectrum, the aromatic protons of the phthalide (B148349) ring system appear as a complex series of multiplets in the downfield region, generally between δ 7.5 and 7.9 ppm. guidechem.com Specifically, the spectrum shows a doublet at approximately 7.84 ppm (J = 7.5 Hz), another doublet at 7.72 ppm (J = 7.5 Hz), and a multiplet around 7.57 ppm, corresponding to the protons on the benzene (B151609) ring. guidechem.com The methine proton (CH-Br) gives rise to a characteristic singlet at approximately 7.34 ppm. guidechem.com The integration of these signals confirms the presence of four aromatic protons and one methine proton, consistent with the molecular structure.
Table 1: ¹H-NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 7.84 | d | 7.5 | Ar-H |
| 7.72 | d | 7.5 | Ar-H |
| 7.57 | d | 7.8 | Ar-H (2H) |
| 7.34 | s | CH-Br |
Data recorded in CDCl₃ at 300 MHz. guidechem.com
To complement the proton data, Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is employed to map the carbon skeleton of this compound. The ¹³C-NMR spectrum provides a direct count of the unique carbon atoms and information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).
The spectrum of this compound displays eight distinct carbon signals. The carbonyl carbon of the lactone ring is typically the most downfield signal, appearing around δ 167.4 ppm. guidechem.com The aromatic carbons resonate in the region of δ 123-149 ppm. Specific assignments include signals at approximately 148.8, 135.3, 131.0, 125.9, 124.0, and 123.6 ppm. guidechem.com The carbon atom attached to the bromine (CH-Br) is observed further upfield, around δ 74.7 ppm. guidechem.com
Table 2: ¹³C-NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 167.4 | C=O (Lactone) |
| 148.8 | Ar-C (Quaternary) |
| 135.3 | Ar-CH |
| 131.0 | Ar-CH |
| 125.9 | Ar-CH |
| 124.0 | Ar-CH |
| 123.6 | Ar-C (Quaternary) |
| 74.7 | CH-Br |
Data recorded in CDCl₃ at 75 MHz. guidechem.com
For complex heterocyclic structures like this compound, advanced NMR techniques are invaluable for unambiguous signal assignment and detailed structural analysis. ipb.ptrsc.org These methods go beyond simple one-dimensional spectra to reveal through-bond and through-space correlations between nuclei.
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) are routinely used. ipb.ptrsc.org A COSY experiment would establish the coupling relationships between adjacent protons in the aromatic ring, while an HSQC or HMQC experiment correlates each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. ipb.pt
¹³C-NMR Spectral Analysis for Carbon Framework Confirmation
X-ray Diffraction (XRD) Studies
While NMR spectroscopy provides the structure in solution, X-ray Diffraction (XRD) techniques are essential for determining the precise three-dimensional molecular structure and packing in the solid state. uol.de
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the absolute structure of a crystalline compound. uhu-ciqso.escarleton.edu This technique involves irradiating a single, high-quality crystal of this compound with an X-ray beam. uol.de The resulting diffraction pattern is analyzed to generate a detailed three-dimensional map of electron density, from which the precise positions of all atoms in the molecule can be determined. uol.decarleton.edu
An SC-XRD analysis of this compound would provide highly accurate measurements of bond lengths, bond angles, and torsion angles. carleton.edu This data allows for the unequivocal confirmation of the phthalide ring's planarity, the position of the bromine atom, and the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. The resulting crystal structure data, including unit cell dimensions and space group, provides a fundamental understanding of the solid-state arrangement of the molecule. uhu-ciqso.es
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline properties of a solid sample. libretexts.org Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. ucmerced.edu
For this compound, PXRD is primarily used for phase identification, purity assessment, and analysis of polymorphism. malvernpanalytical.com By comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal data, one can confirm the identity and crystalline form of a bulk sample. ucmerced.edu This technique is also crucial for studying how factors like temperature or pressure might induce phase transitions in the solid state. malvernpanalytical.com The analysis of peak broadening in a PXRD pattern can also provide information about crystallite size and microstrain within the material. malvernpanalytical.com
Single Crystal X-ray Diffraction for Molecular Structure Determination
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. sciencevision.orgpsu.edu The combined use of both FT-IR and FT-Raman spectroscopy offers a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other. tubitak.gov.trspectroscopyonline.com
The experimental vibrational spectra of molecules similar to this compound have been recorded and analyzed to assign the observed frequencies to specific molecular vibrations. researchgate.nettubitak.gov.tr For instance, in related phthalimide (B116566) structures, characteristic vibrational modes are assigned with a high degree of confidence. elixirpublishers.com
Key vibrational modes for phthalide-type structures generally include:
C-H Vibrations: Aromatic C-H stretching frequencies typically appear in the range of 3100-3000 cm⁻¹. researchgate.net In-plane and out-of-plane bending vibrations for these C-H bonds are also observed at lower frequencies. researchgate.net
C=O (Carbonyl) Vibrations: The lactone carbonyl group is a prominent feature. The stretching vibration (νC=O) is typically a strong band in the IR spectrum, often found in the region of 1750-1780 cm⁻¹ for γ-lactones.
C-O-C (Ether) Vibrations: The stretching vibrations of the ether linkage within the lactone ring usually result in strong bands in the 1300-1000 cm⁻¹ region.
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically occur in the 1600-1450 cm⁻¹ range. dergipark.org.tr
C-Br Vibration: The carbon-bromine stretching vibration is expected at lower frequencies, generally below 700 cm⁻¹. researchgate.net
The analysis of these characteristic bands in the FT-IR and FT-Raman spectra provides a "fingerprint" for this compound, confirming its structural features. psu.edu
To achieve a more precise and detailed assignment of the vibrational modes, experimental spectra are often correlated with theoretical calculations. nih.govresearchgate.net Density Functional Theory (DFT) is a widely used computational method for this purpose. aip.org By calculating the theoretical vibrational frequencies and comparing them to the experimental data, a more accurate interpretation of the spectra can be achieved. researchgate.net
Often, a scaling factor is applied to the calculated frequencies to account for systematic errors in the theoretical methods and to improve the agreement with experimental values. elixirpublishers.comresearchgate.net The root mean square (RMS) deviation between the scaled theoretical wavenumbers and the experimental ones is a measure of the quality of the correlation. researchgate.net This correlation allows for the confident assignment of even complex vibrational modes that may be difficult to interpret from experimental data alone.
Interpretation of Characteristic Vibrational Modes
Computational Chemistry and Theoretical Studies
Computational chemistry provides invaluable insights into the molecular structure, properties, and reactivity of compounds like this compound, complementing experimental findings. schrodinger.comresearchgate.net
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems due to its balance of accuracy and computational cost. researchgate.netaip.org The B3LYP hybrid functional is a popular choice for such calculations, often paired with basis sets like 6-311++G(d,p) to provide reliable results for organic molecules. researchgate.netdergipark.org.tr
A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the minimum energy conformation. qcware.comwordpress.com This process yields precise information about bond lengths, bond angles, and dihedral angles. qcware.com
Following geometry optimization, the electronic structure can be analyzed. researchgate.net This includes examining the distribution of electron density, which helps in understanding the molecule's reactivity. orientjchem.org Key aspects of electronic structure analysis include:
Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). orientjchem.org This is crucial for predicting how the molecule will interact with other chemical species. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and orbital interactions within the molecule. elixirpublishers.com It can reveal the nature of chemical bonds, lone pairs, and delocalization of electrons. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net
Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. faccts.depsu.edu These theoretical frequencies correspond to the normal modes of vibration. psu.edu The calculation of the Hessian matrix, which contains the second derivatives of the energy with respect to the atomic coordinates, is central to determining these frequencies. psu.edu
The predicted frequencies and their corresponding intensities (for both IR and Raman) can be used to simulate the theoretical vibrational spectra. ethz.ch These simulated spectra can then be directly compared with the experimental FT-IR and FT-Raman spectra. nih.gov This comparison is instrumental in:
Confirming the accuracy of the computational model.
Providing a detailed and unambiguous assignment of the experimental vibrational bands. researchgate.netresearchgate.net
Understanding the nature of the vibrational modes through the analysis of their potential energy distribution (PED), which describes the contribution of different internal coordinates to each normal mode. tubitak.gov.tr
The excellent agreement often found between scaled DFT-calculated frequencies and experimental data validates both the experimental assignments and the theoretical model of the molecular structure and force field. nih.govresearchgate.net
Density Functional Theory (DFT) Calculations
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more familiar, localized Lewis structure representation of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method is invaluable for quantifying electron delocalization, also known as hyperconjugative interactions, by examining the interactions between occupied (donor) Lewis-type orbitals and unoccupied (acceptor) non-Lewis-type orbitals. uni-muenchen.dewikipedia.org The stability derived from these charge-transfer events is a key aspect of molecular structure and reactivity. icm.edu.pl
A study on analogous N-(2-bromoethyl)phthalimide demonstrated how NBO analysis can reveal charge delocalization patterns and intramolecular interactions. researchgate.net For this compound, a similar analysis would quantify the delocalization of electron density from the oxygen lone pairs (n_O) to the antibonding π* orbitals of the carbonyl group (π_C=O) and the aromatic ring, as well as interactions involving the bromine atom's lone pairs and the adjacent σ orbitals.
Table 1: Key Concepts in Natural Bond Orbital (NBO) Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| Lewis-Type NBOs | Orbitals corresponding to the familiar Lewis structure elements: core, lone pair (LP), and bond (σ or π) orbitals. Their occupancy is typically close to 2. | Describes the primary covalent bonding framework and lone pairs on the oxygen and bromine atoms. |
| Non-Lewis-Type NBOs | Formally unoccupied orbitals, including antibonding (σ* or π*) and Rydberg orbitals. wikipedia.org | Act as electron acceptors in delocalization events. Key acceptors would be the π(C=O) and σ(C-Br) orbitals. |
| Occupancy | The number of electrons in a given NBO. | Deviations from integer values (2 for a bond/lone pair, 0 for an antibond) indicate electron delocalization. wikipedia.org |
| E(2) Stabilization Energy | The energy lowering due to the interaction between a filled donor NBO and an empty acceptor NBO, calculated via second-order perturbation theory. uni-muenchen.de | Quantifies the strength of specific intramolecular interactions, such as n → π* or σ → σ*, revealing the most significant charge delocalization pathways. |
Simulated UV-Vis Spectra and Excited Electronic Transitions
The simulation of ultraviolet-visible (UV-Vis) absorption spectra using computational methods, most notably Time-Dependent Density Functional Theory (TD-DFT), provides deep insight into the electronic transitions of a molecule. mdpi.comsharif.edu This technique calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one, which corresponds to the absorption of light. gaussian.com
For this compound, a TD-DFT calculation would predict the maximum absorption wavelengths (λ_max), the intensity of these absorptions (represented by the oscillator strength, f), and the primary orbitals involved in each electronic transition. gaussian.comresearchgate.net The most significant transitions typically occur from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter related to the molecule's electronic properties and reactivity. scielo.org.mx
The resulting simulated spectrum can be plotted as molar absorptivity versus wavelength, which can then be compared with experimental data to validate the computational model. mdpi.comresearchgate.net Analysis of the contributing orbitals for each excitation (e.g., π → π* or n → π*) helps in assigning the absorption bands observed experimentally. In this compound, transitions are expected to involve the π-system of the benzene ring, the carbonyl group, and the non-bonding lone pair orbitals of the oxygen and bromine atoms.
Table 2: Hypothetical TD-DFT Output for this compound
| Excitation | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |
|---|---|---|---|---|
| S0 → S1 | 295 | 0.015 | HOMO → LUMO (75%) | n → π* |
| S0 → S2 | 260 | 0.250 | HOMO-1 → LUMO (55%)HOMO → LUMO+1 (30%) | π → π* |
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is a foundational ab initio (from first principles) method in computational chemistry used to approximate the wavefunction and energy of a quantum many-body system. wikipedia.org It is based on the mean-field approximation, where each electron is considered to move in an average electrostatic field generated by all other electrons, rather than accounting for instantaneous electron-electron repulsions. wikipedia.orgslideshare.net The many-electron wavefunction is approximated by a single Slater determinant, which correctly ensures the antisymmetry required for fermions like electrons. wikipedia.orgusp.br
The HF equations are solved iteratively in a process known as the Self-Consistent Field (SCF) method. stuba.sk An initial guess of the orbitals is used to calculate the average field, which is then used to obtain a new set of orbitals. This process is repeated until the orbitals and the total energy no longer change significantly between iterations. wikipedia.org
While the HF method is a crucial starting point for many computational procedures and provides reasonable molecular geometries, its primary limitation is the neglect of electron correlation. usp.br This neglect means that the calculated energies are always higher than the true energy. More advanced methods, such as Møller-Plesset perturbation theory or Density Functional Theory (DFT), are often used to obtain more accurate results, though HF itself remains a valuable tool for basic structural and electronic analysis. slideshare.netresearchgate.net
Table 3: Core Principles and Limitations of the Hartree-Fock (HF) Method
| Feature | Description |
|---|---|
| Methodology | An ab initio variational method that minimizes the energy of a single Slater determinant wavefunction. wikipedia.org |
| Approximation | Employs the mean-field approximation, where each electron interacts with the average field of all others. wikipedia.org |
| Key Concept | Solves equations iteratively until a Self-Consistent Field (SCF) is achieved. stuba.sk |
| Primary Strength | Provides a good first approximation of molecular orbitals and geometries from first principles. |
| Primary Limitation | Neglects electron correlation, leading to systematic errors in energy calculations. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. nih.gov This provides a dynamic, atomic-level view of molecular behavior that is often inaccessible to experimental techniques. nih.gov
For a molecule like this compound, MD simulations could be employed to explore a range of phenomena. For instance, simulations could reveal its conformational flexibility, the stability of its structure at different temperatures, and its interactions with solvent molecules. In a more complex scenario, MD could be used to simulate the process of this compound binding to a biological target, providing insights into the binding mechanism and stability of the resulting complex. chemrxiv.org
Executing an MD simulation requires a force field—a set of parameters that defines the potential energy of the system—and an initial set of coordinates for all atoms. The simulation then proceeds for a set period, often on the order of nanoseconds to microseconds, allowing for the observation of dynamic processes. researchgate.net
Solvent Effects and Continuum Models
Chemical reactions and molecular properties are often significantly influenced by the solvent environment. slideshare.net Explicitly modeling every solvent molecule in a simulation can be computationally prohibitive. wikipedia.org Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), offer an efficient alternative by representing the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnih.gov
In these models, the solute molecule is placed within a cavity carved out of the dielectric continuum. q-chem.com The solute's electric field polarizes the surrounding continuum, which in turn creates a reaction field that acts back on the solute, influencing its electronic structure and energy. q-chem.com This approach allows for the calculation of properties like solvation free energy and the effect of the solvent on molecular geometry and spectra. wikipedia.orgnih.gov
Studies on related molecules like N-bromophthalimide have successfully used continuum models to investigate how solvent polarity affects molecular properties such as the dipole moment. iospress.com For this compound, applying a model like the Integral Equation Formalism PCM (IEFPCM) could predict how its UV-Vis spectrum shifts in different solvents (solvatochromism) or how its conformational equilibrium might change, providing a more realistic theoretical description. nih.gov
Table 4: Common Implicit Solvation Models
| Model | Acronym | Key Feature |
|---|---|---|
| Polarizable Continuum Model | PCM | A general class of models where the solute is placed in a cavity within a polarizable dielectric continuum. wikipedia.org |
| Conductor-like PCM | C-PCM | A variant of PCM that uses a simplified boundary condition based on a conductor, which can reduce errors from outlying charge. wikipedia.orgq-chem.com |
| Integral Equation Formalism PCM | IEFPCM | An accurate and widely used formulation of PCM that avoids some of the artifacts of earlier implementations. nih.gov |
| Conductor-like Screening Model | COSMO | Similar to C-PCM, it models the solvent as a conductor, which is computationally efficient. nih.gov |
V. Applications in Chemical Synthesis and Materials Science
Role as a Building Block in Organic Synthesisguidechem.comvulcanchem.comchembk.comvulcanchem.com
3-Bromophthalide is a key reagent in organic synthesis, primarily utilized for its ability to introduce the phthalide (B148349) substructure into various molecular frameworks. guidechem.com The presence of a bromine atom at the 3-position of the phthalide ring system imparts significant reactivity, allowing for a range of chemical transformations.
Synthesis of Complex Phthalide Derivativesguidechem.comnih.govmdpi.com
The strategic placement of the bromine atom in this compound makes it an excellent starting material for generating a diverse library of substituted phthalides. guidechem.comnih.gov The bromine can be readily displaced by a variety of nucleophiles, or it can participate in metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of different functional groups at the C-3 position, leading to the creation of complex phthalide derivatives. nih.govmdpi.com
For instance, the synthesis of 3-arylphthalides can be achieved through the coupling of this compound with arylboronic acids under palladium catalysis. researchgate.net This method has proven effective even in the presence of water, yielding the desired products in high yields. researchgate.net Another approach involves the initial conversion of this compound to 3-hydroxyphthalide, which can then undergo acid-catalyzed condensation with various arene rings to form 3-arylphthalide derivatives. mdpi.com
A notable synthetic pathway begins with the radical bromination of commercial phthalide using N-bromosuccinimide (NBS) to quantitatively yield this compound. mdpi.com This intermediate can then be hydrolyzed to 3-hydroxyphthalide, which, under acidic conditions, forms an electrophilic phthalidyl ion that subsequently reacts with arenes to produce 3-arylphthalides. mdpi.com
Introduction of Phthalide Moieties into Diverse Moleculeschembk.comgoogle.com
Beyond the synthesis of phthalide derivatives, this compound is instrumental in incorporating the phthalide group into a broader range of molecules. chembk.comgoogle.com This is particularly significant in medicinal chemistry, where the phthalide moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug. The process often involves the reaction of this compound with a suitable functional group on a target molecule, such as a carboxylic acid or an amine, to form a new carbon-carbon or carbon-heteroatom bond. This versatility makes this compound a valuable tool for molecular modification and the development of new chemical entities. vulcanchem.com
Pharmaceutical Intermediate Applicationsvulcanchem.comchembk.com
The utility of this compound extends significantly into the pharmaceutical industry, where it functions as a key intermediate in the synthesis of several important drugs. vulcanchem.comchembk.com
Precursor for Bioactive Phthalidesnih.govmdpi.com
Many naturally occurring and synthetic phthalides exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. nih.gov this compound serves as a fundamental starting material for the synthesis of these bioactive compounds. mdpi.com By leveraging the reactivity of the bromine atom, chemists can construct complex phthalide structures that mimic or enhance the properties of natural products. nih.govmdpi.com
Synthesis of Specific Pharmaceutical Compounds (e.g., Talampicillin, Talniflumate)vulcanchem.com
This compound is a crucial intermediate in the industrial synthesis of specific pharmaceutical agents. chembk.com Two prominent examples are the antibiotic Talampicillin and the anti-inflammatory drug Talniflumate. vulcanchem.comdrugfuture.com
Talampicillin: This compound is a prodrug of the antibiotic ampicillin (B1664943). chemicalbook.com The synthesis of Talampicillin involves the esterification of ampicillin's carboxylic acid group with this compound. vulcanchem.com This modification enhances the oral bioavailability of ampicillin. vulcanchem.com One synthetic method involves reacting the potassium salt of enamine-protected ampicillin with this compound in a mixture of acetone (B3395972) and ethyl acetate. chemicalbook.com Another patented process describes the reaction of anhydrous ampicillin with this compound in dimethylformamide in the presence of formaldehyde (B43269) and potassium carbonate. prepchem.comgoogle.com
Talniflumate: This non-steroidal anti-inflammatory drug (NSAID) is the phthalidyl ester of niflumic acid. drugfuture.com Its synthesis involves the reaction of a salt of niflumic acid with this compound. drugfuture.com This esterification strategy is a common approach for creating prodrugs that can improve a drug's therapeutic profile. nih.gov
| Pharmaceutical Compound | Therapeutic Class | Role of this compound | Reference |
|---|---|---|---|
| Talampicillin | Antibiotic (Prodrug of Ampicillin) | Esterification of ampicillin's carboxylic acid group. | vulcanchem.comchemicalbook.com |
| Talniflumate | Anti-inflammatory (NSAID) | Esterification of niflumic acid. | drugfuture.com |
Potential in Agrochemicals and Material Sciencesmolecule.com
While the primary applications of this compound are in organic synthesis and pharmaceuticals, its derivatives also show potential in the fields of agrochemicals and material science. smolecule.com
In agrochemicals , derivatives of this compound may be developed as pesticides or herbicides due to their potential biological activity. smolecule.com The structural features of phthalides can be modified to target specific biological pathways in pests or weeds.
In material science , the rigid structure and the presence of a bromine atom in this compound and its derivatives make them interesting candidates for the development of new materials. vulcanchem.comsmolecule.com For example, they could be used as monomers for flame-retardant polymers or in the creation of materials with specific electronic or optical properties. vulcanchem.comsmolecule.com
Vi. Biological and Pharmacological Research Mechanism Focused
Antimicrobial Activity and Mechanisms
3-Bromophthalide has been identified as a potent antibacterial agent. biosynth.com Its antimicrobial efficacy is centered on a specific mechanism that targets essential metabolic pathways in bacteria, leading to cell death. biosynth.com Research indicates a selective spectrum of activity, particularly against certain types of bacteria while being ineffective against others. biosynth.comcymitquimica.com
Studies have demonstrated that this compound exhibits notable antibacterial action against a range of Gram-positive bacteria. biosynth.comcymitquimica.com Among the susceptible pathogens are clinically significant species such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens. biosynth.comcymitquimica.com Clostridium perfringens is a Gram-positive, spore-forming bacterium responsible for various diseases in humans and animals, including food poisoning and necrotic enteritis. nih.govmicropspbgmu.ru The activity of this compound against such pathogens highlights its potential as a subject for further antimicrobial research.
Table 1: Documented Antibacterial Spectrum of this compound
| Bacterial Type | Example Species | Activity of this compound | Reference |
|---|---|---|---|
| Gram-Positive | Methicillin-Resistant Staphylococcus aureus (MRSA) | Active | biosynth.com, cymitquimica.com |
| Gram-Positive | Clostridium perfringens | Active | biosynth.com, cymitquimica.com |
| Acid-Fast | Mycobacterium tuberculosis | Not Active | biosynth.com, cymitquimica.com |
| Acid-Fast | Mycobacterium avium Complex | Not Active | biosynth.com, cymitquimica.com |
The primary mechanism underlying the antibacterial effect of this compound is the disruption of fatty acid biosynthesis. biosynth.com This metabolic pathway, known as the type II fatty acid synthase (FAS-II) system in bacteria, is vital for building bacterial cell membranes and is distinct from the type I system found in mammals, making it an attractive target for antimicrobial agents. nih.govresearchgate.net this compound functions by blocking enzymes within this pathway. biosynth.com The inhibition of fatty acid synthesis is a critical disruption of cellular function that ultimately leads to bacterial cell death. biosynth.com This mode of action is shared by other known antibacterial agents that target various enzymes in the FAS-II pathway. nih.govmdpi.com
Despite its effectiveness against certain Gram-positive bacteria, research has shown that this compound is not active against acid-fast bacteria. biosynth.comcymitquimica.com This group of bacteria, which includes the genus Mycobacterium, is characterized by a unique cell wall structure rich in mycolic acids. nih.govnih.gov Specifically, this compound has been found to be ineffective against Mycobacterium tuberculosis and the Mycobacterium avium complex. biosynth.comcymitquimica.com This lack of activity suggests that the mycolic acid-rich cell wall of acid-fast bacteria may act as a barrier, or that the specific enzymatic targets of this compound are absent or modified in these organisms.
Inhibition of Fatty Acid Synthesis in Bacterial Cells
Anti-inflammatory Effects and Mechanisms
In addition to its antimicrobial properties, this compound has been noted for its anti-inflammatory effects. biosynth.com The mechanisms behind this activity are believed to involve the modulation of key inflammatory pathways, including those responsible for the synthesis of prostaglandins (B1171923) and the expression of signaling molecules known as cytokines.
Table 2: Investigated Anti-inflammatory Mechanisms Related to Phthalides
| Mechanism | Effect | Relevant Molecule(s) | Reference |
|---|---|---|---|
| Inhibition of Prostaglandin (B15479496) Synthesis | Potential reduction of inflammation | Prostaglandins | biosynth.com |
| Modulation of Pro-inflammatory Cytokines (by a derivative) | Reduced mRNA expression | Interleukin-1 beta (Il1b), Interleukin-6 (Il6) | nih.gov, researchgate.net |
One of the proposed mechanisms for the anti-inflammatory action of this compound is its ability to inhibit the synthesis of prostaglandins. biosynth.com Prostaglandins are lipid compounds that play a central role in the inflammatory process, contributing to pain, fever, and swelling. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly function by blocking the enzymes that produce prostaglandins. nih.gov The potential of this compound to interfere with this pathway suggests a basis for its observed anti-inflammatory properties. biosynth.com
Research into derivatives of this compound has provided further insight into the anti-inflammatory potential of the phthalide (B148349) structure. Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), are crucial mediators of the inflammatory response. scielo.brthermofisher.com Their over-expression can lead to significant inflammatory reactions. nih.gov A study involving the synthesis of 3-arylphthalide derivatives, which used this compound as the starting material, investigated their anti-inflammatory activity. nih.govresearchgate.net One specific derivative, 3-(2,4-dihydroxyphenyl)phthalide, was found to significantly reduce the mRNA expression of Il1b and Il6 in lipopolysaccharide-stimulated macrophage cells. nih.govresearchgate.net While this activity was demonstrated by a derivative and not this compound itself, it indicates that the phthalide scaffold is a promising base for developing modulators of key inflammatory cytokines. nih.govresearchgate.net
Inhibition of Nitric Oxide (NO) Production
Research into the anti-inflammatory properties of this compound derivatives has focused on their ability to inhibit the production of nitric oxide (NO). NO is a key signaling molecule in inflammatory processes, and its overproduction is associated with various inflammatory conditions. epo.org In studies involving derivatives synthesized from this compound, the anti-inflammatory activity was evaluated by measuring the inhibition of NO production in immune cell lines. nih.gov
Specifically, a series of 3-arylphthalide derivatives, synthesized using this compound as a starting material, were tested in lipopolysaccharide (LPS)-stimulated microglial (Bv.2) and macrophage (RAW 264.7) cells. nih.gov LPS stimulation is a standard method to induce an inflammatory response, leading to a significant increase in the release of inflammatory mediators like NO. nih.gov The concentration of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, was measured to quantify NO production. nih.gov
One derivative, 3-(2,4-dihydroxyphenyl)phthalide, demonstrated strong inhibition of NO production in both cell lines, indicating significant anti-inflammatory potential. nih.gov This suggests that the phthalide structure, accessible from this compound, can be modified to create potent inhibitors of inflammatory mediators. nih.gov
Effects on Metabolic Disorders and Heart Disease
Structure-Activity Relationship (SAR) Studies
SAR studies on derivatives of this compound have been instrumental in identifying key structural motifs that govern their biological effects. These investigations typically involve the synthesis of a library of related compounds where specific parts of the molecule are altered, followed by biological screening to determine the impact of these changes.
The nature and position of substituents on the phthalide core, particularly at the 3-position, have a profound impact on the biological activity of the resulting compounds. Research has demonstrated that modifications to the aryl ring of 3-arylphthalides, which are synthesized from this compound, significantly influence their antioxidant and anti-inflammatory properties. nih.gov
Studies on a series of 3-arylphthalide derivatives have shown that the presence and placement of hydroxyl (-OH) groups on the C-3 aryl ring are critical for anti-inflammatory activity. researchgate.net For instance, in the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglial and macrophage cells, compounds with two hydroxyl substituents on the C-3 aryl ring, such as 3-(2,4-dihydroxyphenyl)phthalide and 3-(3,4-dihydroxyphenyl)phthalide, demonstrated significant inhibitory effects. researchgate.net The relative positions of these hydroxyl groups also play a role; a compound with hydroxyl groups at the ortho- and para-positions showed different levels of NO inhibition in Bv.2 microglial cells compared to a derivative with meta- and para-hydroxyl groups, suggesting that the substitution pattern is a determining factor for activity. researchgate.net However, this specific trend was not observed in RAW 264.7 macrophage cells, where both dihydroxy-substituted compounds exhibited similar levels of NO inhibition. researchgate.net
In terms of antioxidant activity, the substitution pattern of hydroxyl groups is also a key determinant. The compound 3-(2,4-dihydroxyphenyl)phthalide was found to exhibit superior antioxidant activity compared to the Trolox standard, a well-known antioxidant. dntb.gov.ua This highlights the importance of the dihydroxy substitution on the aryl ring for conferring potent antioxidant properties.
Beyond aryl substituents, the nature of the group at the C-3 position is a general determinant of bioactivity. The core structure of phthalides, 1(3H)-isobenzofuranone, typically features substitutions at the C-3 position, which can include alkyl chains, spirocycles, and aromatic rings. nih.govacs.org While many naturally occurring bioactive phthalides contain alkyl residues at the C-3 position, the exploration of 3-aryl derivatives has opened new avenues for discovering anti-inflammatory agents. nih.gov
Table 1: Influence of C-3 Aryl Substituents on Anti-Inflammatory Activity Data sourced from a study on inhibition of LPS-induced nitric oxide (NO) production. researchgate.net
| Compound | C-3 Aryl Substituent | NO Inhibition in Bv.2 Cells (% of Control) | NO Inhibition in RAW 264.7 Cells (% of Control) |
|---|---|---|---|
| 5a | 2,4-dihydroxyphenyl | 25.0 ± 2.0 | 35.9 ± 5.6 |
| 5b | 4-hydroxyphenyl | 79.2 ± 3.5 | 80.5 ± 2.2 |
| 5c | 4-methoxyphenyl | 92.1 ± 1.8 | 89.1 ± 3.4 |
| 5d | 2-bromo-5-hydroxy-4-methoxyphenyl | 90.8 ± 4.0 | 95.0 ± 2.9 |
| 5e | 3,4-dihydroxyphenyl | 56.7 ± 4.5 | 39.4 ± 3.9 |
| 5f | 3,4-dimethoxyphenyl | 93.8 ± 2.3 | 91.7 ± 2.5 |
The design of novel 3-arylphthalide derivatives from this compound is a strategic approach to enhance specific biological activities, such as antioxidant and anti-inflammatory effects. This process begins with a lead compound, often a naturally occurring phthalide, and involves the rational introduction of various functional groups to probe for improved potency and selectivity. nih.gov
The synthesis of 3-arylphthalides is often initiated by the radical bromination of phthalide to produce this compound, which is then hydrolyzed to 3-hydroxyphthalide. researchgate.net This intermediate serves as a key precursor that can undergo condensation with various arene rings under acidic conditions to yield a library of 3-arylphthalide derivatives. researchgate.net This synthetic strategy allows for the systematic exploration of different substitution patterns on the aryl ring. researchgate.net
For example, based on the known anti-inflammatory properties of some natural phthalides bearing alkyl residues, researchers have designed and synthesized 3-arylphthalides to explore a different chemical space. nih.gov The rationale was to investigate if an aromatic ring at the C-3 position could confer or enhance anti-inflammatory and antioxidant activities. nih.gov
Table 2: Antioxidant Activity of Selected 3-Arylphthalide Derivatives Activity measured by the ABTS assay and expressed as TEAC (Trolox Equivalent Antioxidant Capacity). researchgate.net
| Compound | C-3 Aryl Substituent | TEAC (µM) |
|---|---|---|
| 5a | 2,4-dihydroxyphenyl | 2.01 ± 0.05 |
| 5b | 4-hydroxyphenyl | 1.10 ± 0.03 |
| 5e | 3,4-dihydroxyphenyl | 1.60 ± 0.04 |
| Trolox (Standard) | - | 1.00 |
Vii. Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies for 3-Bromophthalide
The synthesis of this compound has been approached through various methods, each with its own set of advantages and limitations. Traditional methods include the direct bromination of phthalide (B148349) and the reaction of phthalide with N-bromosuccinimide (NBS). orgsyn.org While these methods are effective, ongoing research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
One established method involves the reaction of phthalide with NBS in carbon tetrachloride, which yields this compound in good yields (75-81%). orgsyn.orgchemicalbook.com Another approach is the direct bromination of molten phthalide, which can produce the compound in 82-83% yield, though it requires a longer reaction time. orgsyn.org A modification of the Wohl-Ziegler method provides a faster synthesis, completable in 3-4 hours. orgsyn.org
More recent developments have explored the synthesis from different starting materials. For instance, reacting o-toluic acid with bromine can yield this compound in 87% yield. google.com A patented method details the reaction of o-methyl benzoic acid with liquid bromine at elevated temperatures (135-145 °C) followed by recrystallization to obtain a high-purity product. google.com Another process involves the transhalogenation of 3-chlorophthalide (B1581739) using phosphorus tribromide, achieving yields of over 90%. google.com
Future research in this area is likely to focus on green chemistry principles, such as the use of less hazardous solvents and reagents, and the development of catalytic methods to improve atom economy. chemrxiv.org For example, microwave-assisted synthesis has been shown to accelerate reaction rates and improve yields for related compounds, suggesting a potential avenue for the synthesis of this compound itself. derpharmachemica.com
| Starting Material | Reagent(s) | Yield (%) | Reference |
|---|---|---|---|
| Phthalide | N-Bromosuccinimide (NBS), CCl4 | 75-81 | orgsyn.orgchemicalbook.com |
| Phthalide | Bromine (molten) | 82-83 | orgsyn.org |
| o-Toluic Acid | Bromine | 87 | google.com |
| 3-Chlorophthalide | Phosphorus Tribromide | >90 | google.com |
| o-Methyl Benzoic Acid | Liquid Bromine | High | google.com |
Advanced Mechanistic Studies of this compound Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new transformations. Mechanistic studies often employ a combination of experimental techniques and computational modeling to elucidate reaction pathways, identify intermediates, and understand the factors controlling reactivity and selectivity. danlehnherr.com
For instance, in reactions where this compound serves as an electrophile, understanding the nature of the transition state and the role of catalysts or additives can lead to improved reaction outcomes. Techniques such as real-time in-situ monitoring using methods like Raman spectroscopy and powder X-ray diffraction can provide valuable insights into the kinetics and intermediates of solid-state and solution-phase reactions. nih.gov Isotope labeling studies can also be instrumental in tracking the fate of atoms throughout a reaction. nih.gov
The photochemistry of this compound and its derivatives is another area ripe for investigation. derpharmachemica.com Understanding the excited-state properties and reaction pathways upon photoirradiation could open up new avenues for its application in photoredox catalysis and materials science. nih.gov
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric and electronic properties of this compound and its derivatives. researchgate.net This information is valuable for understanding their reactivity and spectroscopic characteristics.
Crystal structure prediction (CSP) is another powerful computational tool that can be used to explore the potential solid-state structures of new derivatives, including co-crystals and polymorphs. iucr.org This is particularly important in the pharmaceutical industry, where the solid-state properties of a drug can significantly impact its bioavailability and stability.
By combining computational design with synthetic chemistry, researchers can rationally design and synthesize novel this compound derivatives with tailored properties for specific applications, such as enhanced biological activity or improved material characteristics. sci-hub.se
Expansion of Biological Activity Profiling and Target Identification
This compound itself and its derivatives have shown promise in various biological applications. For example, it is a key intermediate in the synthesis of compounds with potential antimicrobial and anticancer properties. guidechem.com Some studies have indicated that this compound may have antibacterial activity, potentially by inhibiting fatty acid synthesis. biosynth.com It has also been suggested to possess anti-inflammatory effects. biosynth.com
Future research will likely focus on a broader and more systematic screening of this compound derivatives against a wider range of biological targets. This includes exploring their potential as inhibitors of specific enzymes or as modulators of cellular signaling pathways. Identifying the specific molecular targets of these compounds is a critical step in understanding their mechanism of action and for their further development as therapeutic agents. whiterose.ac.uknih.gov For instance, derivatives of this compound have been investigated for their activity as anti-inflammatory and antioxidant agents. nih.govresearchgate.net
| Activity | Compound Type | Key Findings | Reference |
|---|---|---|---|
| Antimicrobial/Anticancer | This compound | Studied for potential applications. | guidechem.com |
| Antibacterial | This compound | Potential inhibition of fatty acid synthesis. | biosynth.com |
| Anti-inflammatory | This compound | Potential inhibition of prostaglandin (B15479496) synthesis. | biosynth.com |
| Antioxidant/Anti-inflammatory | 3-Arylphthalide derivatives | Some derivatives showed significant antioxidant and anti-inflammatory effects. | nih.govresearchgate.net |
Application in Advanced Functional Materials
The unique chemical structure of this compound makes it an attractive building block for the synthesis of advanced functional materials. Its ability to undergo various chemical transformations allows for its incorporation into polymers, dyes, and other organic materials.
For example, the phthalide moiety is a component of some fluorescent compounds. By functionalizing this compound, it may be possible to develop novel fluorescent probes for biological imaging or sensors for detecting specific analytes. Research into the synthesis of isocoumarin (B1212949) derivatives, which are structurally related to phthalides, has shown potential for antifungal applications and has involved cytotoxicity profiling. researchgate.net The principles from such studies could be extended to explore the material properties of this compound derivatives.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize drug discovery and development. mednexus.orgoncodesign-services.comphilarchive.org These technologies can be applied to various stages of the process, from identifying new drug targets to predicting the properties of novel compounds and planning their synthesis. optimlpse.co.ukmdpi.comnih.gov
In the context of this compound, AI and ML algorithms could be used to:
Predict the biological activity of a virtual library of this compound derivatives, helping to prioritize which compounds to synthesize and test. researchgate.net
Develop quantitative structure-activity relationship (QSAR) models to understand the relationship between the chemical structure of these derivatives and their biological activity. researchgate.net
Optimize synthetic routes to this compound and its derivatives, predicting reaction conditions that will maximize yield and minimize byproducts. optimlpse.co.ukchemrxiv.orguni-stuttgart.depku.edu.cn
Analyze large datasets from high-throughput screening to identify promising lead compounds.
The integration of AI and ML with traditional chemical research holds the potential to significantly accelerate the discovery and development of new drugs and materials based on the this compound scaffold. mednexus.orgoncodesign-services.comphilarchive.org
Q & A
Basic: What are the standard synthetic routes for preparing 3-Bromophthalide, and what analytical methods confirm its purity?
Methodological Answer:
this compound is typically synthesized via bromination of phthalide using brominating agents like or (N-bromosuccinimide) in anhydrous conditions. The reaction is monitored via thin-layer chromatography (TLC) to track completion. Post-synthesis, purity is confirmed using -NMR and -NMR to verify the absence of unreacted starting materials or byproducts. IR spectroscopy is used to confirm the lactone carbonyl stretch (~1768 cm) and aromatic C-Br vibrations . For quantitative purity, HPLC with UV detection (e.g., at 254 nm) is recommended, ensuring ≥98% purity as per industrial standards .
Advanced: How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?
Methodological Answer:
Optimization requires systematic variation of parameters:
- Solvent choice : Anhydrous dichloromethane or DMF improves bromine reactivity while reducing hydrolysis.
- Temperature control : Maintaining 0–5°C suppresses side reactions like dibromination.
- Stoichiometry : A 1.1:1 molar ratio of brominating agent to phthalide avoids excess bromine, which can lead to over-brominated byproducts (e.g., 3,5-dibromophthalide).
- Catalysts : Lewis acids like FeCl may enhance regioselectivity.
Post-reaction, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. GC-MS or high-resolution mass spectrometry (HRMS) identifies trace byproducts, as seen in studies resolving 212.9558 ([M+H] for ) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- -NMR : Aromatic protons appear as doublets (δ 7.5–8.0 ppm), with the lactone methylene group as a singlet (~δ 5.2 ppm).
- -NMR : The lactone carbonyl resonates at ~170 ppm; aromatic carbons adjacent to Br show deshielding (~125–135 ppm).
- IR spectroscopy : Key peaks include the lactone C=O stretch (~1768 cm) and C-Br absorption (~690 cm).
- Elemental analysis : Confirms %C, %H, and %Br to validate molecular formula .
Advanced: How can discrepancies in reported spectral data for this compound be resolved?
Methodological Answer:
Discrepancies (e.g., shifted NMR peaks) may arise from solvent effects, impurities, or instrumentation calibration. To resolve:
Reproduce conditions : Use identical solvents (e.g., CDCl) and NMR frequencies (e.g., 399.945 MHz for ) as cited studies.
Spiking experiments : Add authentic this compound to the sample; peak coalescence confirms identity.
Cross-validate with HRMS : Compare observed 212.9558 ([M+H]) with theoretical values for and isotopes .
Literature benchmarking : Align data with peer-reviewed studies (e.g., Ortega et al., 2022) rather than vendor catalogs .
Basic: What are the primary research applications of this compound in organic synthesis?
Methodological Answer:
this compound serves as:
- Building block : For synthesizing phthalide derivatives via Suzuki-Miyaura cross-coupling (e.g., 3-arylphthalides with antioxidant activity).
- Lactone precursor : In ring-opening reactions to generate brominated carboxylic acids.
- Intermediate : In natural product synthesis (e.g., analogues of cytotoxic marine compounds).
Documentation of reaction pathways should include kinetic studies (e.g., monitoring lactone stability under basic conditions) .
Advanced: How can this compound be utilized in designing asymmetric catalysis studies?
Methodological Answer:
The bromine atom in this compound acts as a directing group for enantioselective transformations:
- Chiral ligand screening : Test ligands like BINAP or Salen in Pd-catalyzed asymmetric allylic alkylation.
- Dynamic kinetic resolution : Optimize conditions (e.g., temperature, solvent polarity) to favor one enantiomer during lactone ring-opening.
- Mechanistic probes : Use -labeling or DFT calculations to study steric effects on chirality transfer.
Publish protocols in line with reproducibility standards, detailing catalyst loading (≤5 mol%) and turnover frequency (TOF) metrics .
Basic: How should researchers handle contradictions in reported yields for this compound synthesis?
Methodological Answer:
Contradictions often stem from unoptimized conditions or purity assessment methods. To address:
Replicate procedures : Use identical reagents (e.g., anhydrous ) and glassware (oven-dried).
Quantify yields : Report both isolated and spectroscopic yields; discrepancies >10% warrant re-evaluation.
Compare analytical methods : HPLC purity vs. NMR integration may differ due to undetected volatiles .
Advanced: What strategies mitigate bromine-related hazards during this compound synthesis?
Methodological Answer:
- Containment : Use sealed reactors with scrubbers to trap HBr gas.
- Personal protective equipment (PPE) : Acid-resistant gloves and face shields.
- Waste management : Quench excess bromine with NaSO before disposal.
- Real-time monitoring : IR spectroscopy detects bromine leaks. Document safety protocols per institutional guidelines and SDS recommendations (e.g., MedChemExpress, 2024) .
Basic: How can researchers ensure reproducibility when synthesizing this compound?
Methodological Answer:
- Detailed protocols : Specify reaction times, temperatures, and stirring rates.
- Batch consistency : Use reagents from the same supplier (e.g., Kanto Reagents >95% purity).
- Data transparency : Share raw NMR/IR files in supplementary materials.
- Peer validation : Collaborate with independent labs to verify yields .
Advanced: What computational tools aid in predicting this compound reactivity?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model transition states for bromine substitution.
- Molecular docking : Predict binding affinity in enzyme inhibition studies (e.g., COX-2).
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with antioxidant activity.
Validate predictions with experimental IC values from assays like DPPH radical scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
